![molecular formula C18H20FNO B071163 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol CAS No. 163631-02-5](/img/structure/B71163.png)
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Overview
Description
“1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C18H20FNO . It is a derivative of piperidin-4-ol, which is used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, including “1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol”, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol” consists of a piperidine bound to a phenyl group . The molecular weight of this compound is 285.4 g/mol.Scientific Research Applications
NMDA Receptor Antagonists : The crystal structure of threo-ifenprodil, a potent NMDA receptor antagonist, and related compounds, including 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, were analyzed. This study provides insights into the molecular interactions and conformational structures relevant to their biological activity (Kubicki & Codding, 2003).
Crystal Structure Analysis : The crystal structure of a related compound, (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, was determined, providing insights into molecular interactions and conformational details that might be relevant for similar compounds like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (Rathore et al., 2009).
Synthesis of Piperidin-4-ols : A new synthesis method for 1-arylpiperidin-4-ols, including compounds similar to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, was developed. This research contributes to the understanding of synthetic pathways for such compounds (Reese & Thompson, 1988).
Neuroleptic Activity : A study on the synthesis of neuroleptic compounds, including 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol derivatives, investigated their potential neuroleptic activities, comparing their effectiveness to established drugs like haloperidol (Sato et al., 1978).
Serotonin Transporter Modulation : Research on substituted N-benzyl piperidines in the GBR series, including derivatives of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, examined their affinities for various neurotransmitter transporters, highlighting their potential as pharmacotherapeutic agents (Boos et al., 2006).
properties
IUPAC Name |
1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBZKKLGGAUOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434634 | |
Record name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | |
CAS RN |
163631-02-5 | |
Record name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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